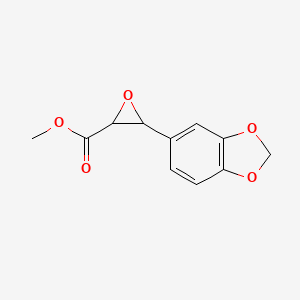

Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate

Übersicht

Beschreibung

Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate is a useful research compound. Its molecular formula is C11H10O5 and its molecular weight is 222.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate (commonly referred to as Methyl Benzodioxole Oxirane) is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H10O5

- Molecular Weight : 222.196 g/mol

- CAS Number : 39829-16-8

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of anticancer properties and enzyme inhibition. The compound is structurally related to other benzodioxole derivatives known for their pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells, inhibit DNA synthesis, and affect mitochondrial membrane potential.

Table 1: Summary of Anticancer Effects

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 (Lung Cancer) | 23.7 | Induces early and late apoptosis |

| Compound 5 | C6 (Rat Glioma) | 12.11 | Disturbance of mitochondrial membrane potential |

| Control | NIH/3T3 (Fibroblast) | N/A | Low toxicity observed |

In a study evaluating various benzodioxole-based thiosemicarbazone derivatives, Compound 5 was highlighted for its potent anticancer activity against A549 and C6 cell lines, showing low toxicity to normal NIH/3T3 cells .

Enzyme Inhibition

The compound's potential as an inhibitor of cholinesterases has also been explored. While some benzodioxole derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this compound's specific activity in this regard remains less documented.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound has been shown to increase both early and late apoptosis in cancer cell lines, suggesting a role in programmed cell death.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, which is critical for maintaining cellular energy balance and triggering apoptosis.

- DNA Synthesis Inhibition : The compound inhibits DNA synthesis pathways, which is pivotal in cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the benzodioxole family:

- A study published in NCBI highlighted the synthesis and evaluation of new benzodioxole derivatives for their anticancer activity against various human cancer cell lines .

- Research on thiosemicarbazones indicated that their anticancer efficacy is often linked to their ability to chelate metal ions, affecting ribonucleotide reductase activity—an essential enzyme in DNA synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate exhibits anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

There are indications that this compound may also possess neuroprotective properties. Studies have suggested that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. This opens avenues for research into treatments for conditions such as Alzheimer's and Parkinson's diseases.

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various organic compounds. Its oxirane (epoxide) structure is particularly valuable in organic synthesis due to its reactivity, allowing for the formation of a wide range of derivatives through ring-opening reactions.

Functionalization

The compound can be functionalized to create more complex molecules with diverse functionalities. This includes the introduction of various substituents that can enhance biological activity or modify physical properties for specific applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis. This suggests potential for development as an anticancer agent.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, this compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cultures. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls, highlighting its potential for therapeutic use in neurodegenerative disorders.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer and neuroprotective activities | Development of new therapeutic agents |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Versatile applications in chemical synthesis |

| Functionalization | Modification of the compound to enhance biological activity or properties | Tailored compounds for specific uses |

Eigenschaften

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-13-11(12)10-9(16-10)6-2-3-7-8(4-6)15-5-14-7/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSJMUCMPCFBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296069 | |

| Record name | methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39829-16-8 | |

| Record name | NSC107437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.